molecular formula C23H21ClN4O2 B238466 2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE

2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE

Cat. No.: B238466
M. Wt: 420.9 g/mol
InChI Key: YOMYFIUKJGSCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps:

    Formation of Benzotriazole Core: The benzotriazole core is synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions: The 4-chlorophenyl and 4-ethoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the acylation of the benzotriazole derivative with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups.

    Reduction: Reduction reactions can occur at the nitro groups if present in the precursor molecules.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the benzotriazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)acetamide
  • 4-chlorophenyl 4-ethoxyphenyl sulfone

Uniqueness

2-(4-CHLOROPHENYL)-N-[2-(4-ETHOXYPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is unique due to its specific structural features, such as the combination of benzotriazole, chlorophenyl, and ethoxyphenyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide

InChI

InChI=1S/C23H21ClN4O2/c1-3-30-19-10-8-18(9-11-19)28-26-21-12-15(2)20(14-22(21)27-28)25-23(29)13-16-4-6-17(24)7-5-16/h4-12,14H,3,13H2,1-2H3,(H,25,29)

InChI Key

YOMYFIUKJGSCPM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

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